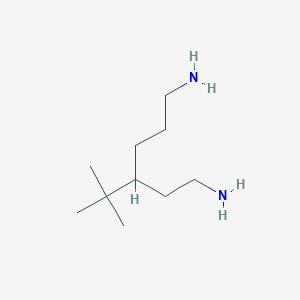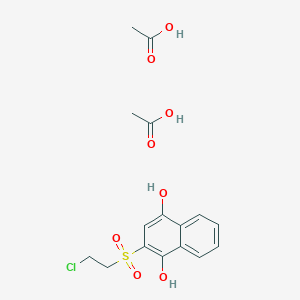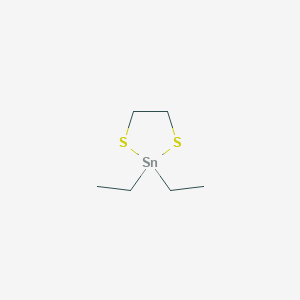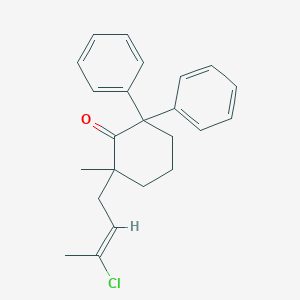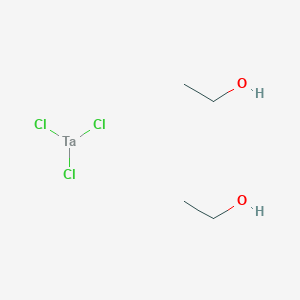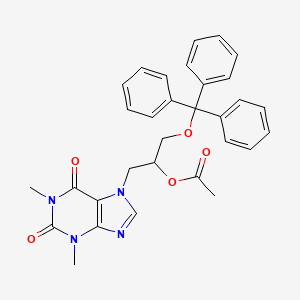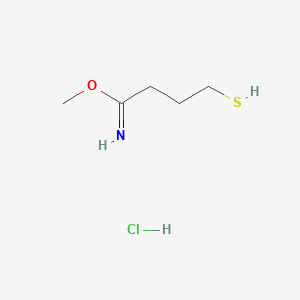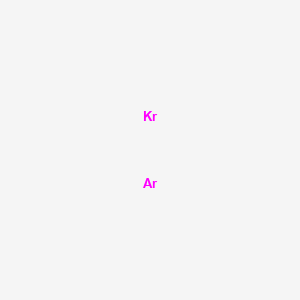
3'-Propoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of a suitable aromatic precursor. The introduction of the propoxy and propyl groups is achieved through nucleophilic substitution reactions. The final step involves the formation of the succinanilic acid moiety under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Medicine: Its potential as a contrast agent in imaging techniques such as X-ray and CT scans is being explored.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences the compound’s binding affinity to proteins and other biomolecules. The propoxy and propyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparación Con Compuestos Similares
2’,4’,6’-Triiodophenol: Similar in iodine content but lacks the propoxy and propyl groups.
3’-Propoxy-2’,4’,6’-triiodobenzoic acid: Similar structure but with a benzoic acid backbone instead of succinanilic acid.
N-Propyl-2’,4’,6’-triiodoaniline: Similar in having a propyl group and iodine atoms but lacks the propoxy group.
Uniqueness: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
37938-70-8 |
|---|---|
Fórmula molecular |
C16H20I3NO4 |
Peso molecular |
671.05 g/mol |
Nombre IUPAC |
4-oxo-4-(2,4,6-triiodo-3-propoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-3-7-20(12(21)5-6-13(22)23)15-10(17)9-11(18)16(14(15)19)24-8-4-2/h9H,3-8H2,1-2H3,(H,22,23) |
Clave InChI |
ALBBSSRMMPGXEM-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=C(C(=C(C=C1I)I)OCCC)I)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


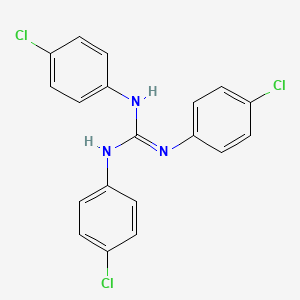

![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)

